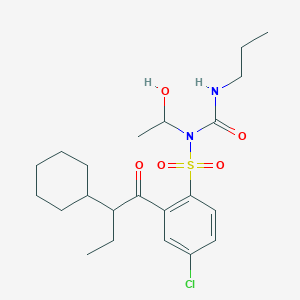
cyclohexylbutanoyl-N-hydroxyethylglucamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexylbutanoyl-N-hydroxyethylglucamide is a synthetic compound with the molecular formula C18H35NO7 and a molecular weight of 377.47 g/mol . It is primarily used as a detergent for membrane protein solubilization in biochemical research . This compound is known for its high purity and solubility in water, making it an effective agent in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylbutanoyl-N-hydroxyethylglucamide involves the reaction of cyclohexylbutanoyl chloride with N-hydroxyethylglucamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
Cyclohexylbutanoyl-N-hydroxyethylglucamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
科学研究应用
Cyclohexylbutanoyl-N-hydroxyethylglucamide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for inflammatory diseases.
Industry: Utilized in the formulation of detergents and cleaning agents for specialized applications
作用机制
The mechanism of action of cyclohexylbutanoyl-N-hydroxyethylglucamide involves its ability to interact with and solubilize membrane proteins. The compound targets the hydrophobic regions of membrane proteins, allowing them to be extracted and studied in aqueous solutions. This interaction is facilitated by the amphiphilic nature of the compound, which contains both hydrophobic and hydrophilic regions .
相似化合物的比较
Similar Compounds
- Cyclohexylbutanoyl-N-methylglucamide
- Cyclohexylbutanoyl-N-ethylglucamide
- Cyclohexylbutanoyl-N-propylglucamide
Uniqueness
Cyclohexylbutanoyl-N-hydroxyethylglucamide is unique due to its high solubility in water and its ability to effectively solubilize membrane proteins without denaturing them. This makes it particularly valuable in biochemical research where maintaining protein integrity is crucial .
属性
分子式 |
C22H33ClN2O5S |
|---|---|
分子量 |
473.0 g/mol |
IUPAC 名称 |
1-[4-chloro-2-(2-cyclohexylbutanoyl)phenyl]sulfonyl-1-(1-hydroxyethyl)-3-propylurea |
InChI |
InChI=1S/C22H33ClN2O5S/c1-4-13-24-22(28)25(15(3)26)31(29,30)20-12-11-17(23)14-19(20)21(27)18(5-2)16-9-7-6-8-10-16/h11-12,14-16,18,26H,4-10,13H2,1-3H3,(H,24,28) |
InChI 键 |
UDQIHYZDABLWIC-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)N(C(C)O)S(=O)(=O)C1=C(C=C(C=C1)Cl)C(=O)C(CC)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


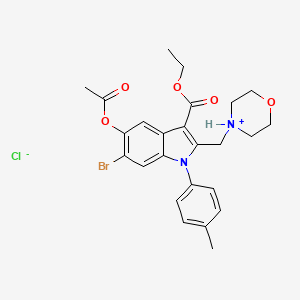
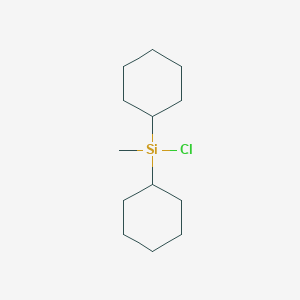
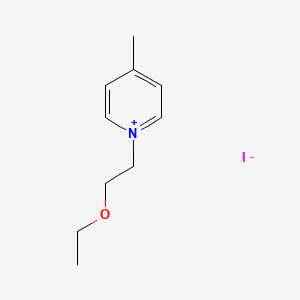
![4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B13783520.png)
![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
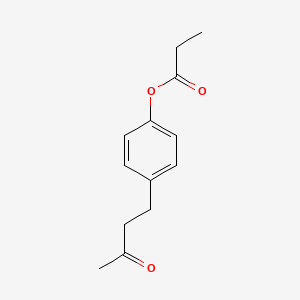



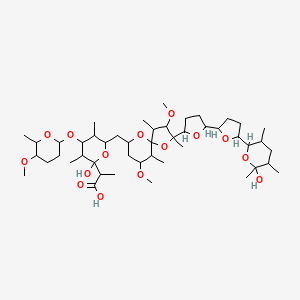
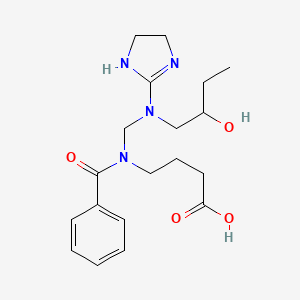
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)

